molecular formula C17H26O5 B606031 Benzyl-PEG3-CH2CO2tBu CAS No. 1643957-26-9

Benzyl-PEG3-CH2CO2tBu

Cat. No. B606031
CAS RN: 1643957-26-9
M. Wt: 310.39
InChI Key: IGVRCUZLYJDPKK-UHFFFAOYSA-N
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Description

Benzyl-PEG3-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Benzyl-PEG3-CH2CO2tBu is C17H26O5 . Its molecular weight is 310.4 g/mol . The IUPAC name is tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate . The InChI is 1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 .


Physical And Chemical Properties Analysis

Benzyl-PEG3-CH2CO2tBu has a molecular weight of 310.4 g/mol . It has a XLogP3-AA of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, five hydrogen bond acceptors, and twelve rotatable bonds . Its exact mass and monoisotopic mass are 310.17802393 g/mol . It has a topological polar surface area of 54 Ų . It has 22 heavy atoms . Its complexity, computed by Cactvs, is 292 .

Scientific Research Applications

Synthesis of PEGylated Compounds

Finally, Benzyl-PEG3-CH2CO2tBu is instrumental in the synthesis of PEGylated compounds. PEGylation is the process of attaching PEG chains to drugs or biologically active molecules, which can improve their solubility, stability, and safety profile.

Each of these applications leverages the unique properties of Benzyl-PEG3-CH2CO2tBu to enhance research and development in various fields of science. The linker’s ability to increase water solubility and provide protecting groups makes it a versatile tool in the advancement of scientific knowledge and medical technology .

Safety and Hazards

The safety data sheet for Benzyl-PEG3-CH2CO2tBu suggests that in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVRCUZLYJDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141882
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-PEG3-CH2CO2tBu

CAS RN

1643957-26-9
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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